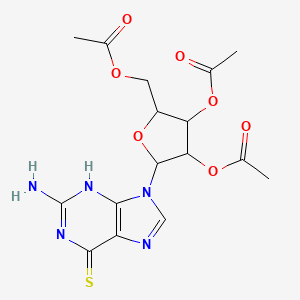
Guanosine, 6-thio-, 2',3',5'-triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, 6-thio-, 2’,3’,5’-triacetate: is a modified nucleoside analog derived from guanosine. It is characterized by the substitution of a sulfur atom at the 6th position of the guanine base and the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar. This compound has a molecular formula of C16H19N5O7S and a molecular weight of 425.42 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanosine, 6-thio-, 2’,3’,5’-triacetate typically involves the acetylation of guanosine followed by the introduction of a thio group at the 6th position. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The thio group can be introduced using thiourea or other sulfur-containing reagents under specific reaction conditions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Guanosine, 6-thio-, 2’,3’,5’-triacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent nucleoside.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Guanosine with free hydroxyl groups.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Guanosine, 6-thio-, 2’,3’,5’-triacetate is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the effects of sulfur substitution on nucleoside function and metabolism. It can be incorporated into nucleic acids to investigate the impact on DNA and RNA stability and function .
Medicine: Its modified structure allows it to interfere with viral replication and cancer cell proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the production of diagnostic reagents and molecular probes .
作用機序
The mechanism of action of guanosine, 6-thio-, 2’,3’,5’-triacetate involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The sulfur substitution at the 6th position of the guanine base can lead to altered hydrogen bonding and base stacking interactions, affecting the stability and function of DNA and RNA . Additionally, the acetyl groups can influence the compound’s solubility and cellular uptake .
類似化合物との比較
Guanosine 2’,3’,5’-triacetate: Similar in structure but lacks the sulfur substitution.
6-Thioguanosine: Contains the sulfur substitution but lacks the acetyl groups.
2’,3’,5’-Tri-O-acetylguanosine: Another acetylated guanosine derivative.
Uniqueness: Guanosine, 6-thio-, 2’,3’,5’-triacetate is unique due to the combination of sulfur substitution and acetylation. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
34793-20-9 |
|---|---|
分子式 |
C16H19N5O7S |
分子量 |
425.4 g/mol |
IUPAC名 |
[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |
InChIキー |
BZOOEMDKUJHUEP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B14146984.png)

![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)
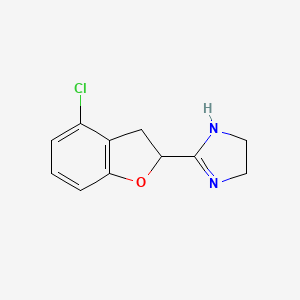
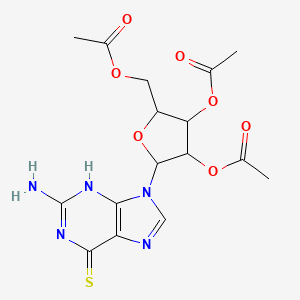
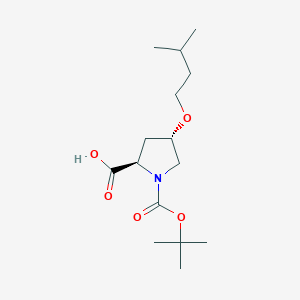
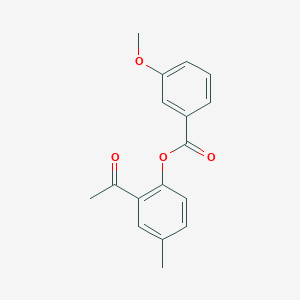
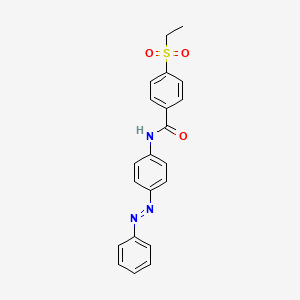
![N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14147025.png)
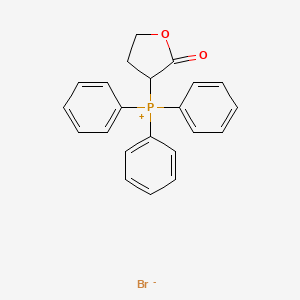
![2-[(Pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B14147047.png)
![2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147052.png)
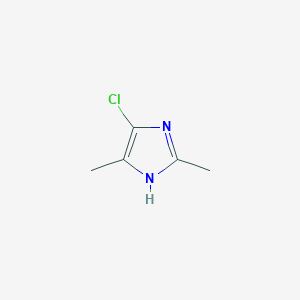
![N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
